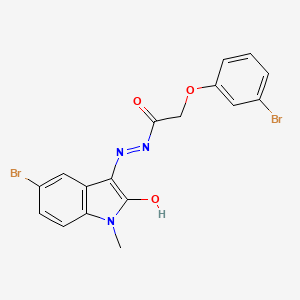![molecular formula C19H22ClN3OS B6061536 N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6061536.png)
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.
Mechanism of Action
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide is a potent inhibitor of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in B-cell development and activation, and its dysregulation has been implicated in various diseases, including B-cell malignancies and autoimmune disorders. By inhibiting BTK, this compound blocks B-cell receptor signaling and downstream cellular processes, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit B-cell proliferation and survival, leading to the induction of apoptosis and cell death. In addition, this compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide has several advantages for lab experiments, including its potent inhibitory effects on BTK, its ability to inhibit B-cell proliferation and survival, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the study of N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide, including its further investigation in preclinical and clinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In addition, the development of more potent and selective BTK inhibitors, including this compound, is an active area of research in the field of drug discovery and development. Finally, the identification of biomarkers for patient selection and monitoring of treatment response is also an important area of future research for the clinical development of BTK inhibitors.
Synthesis Methods
The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-bromo-3-piperidinylmethyl chloride to form 1-(4-chlorobenzyl)-3-piperidinylmethyl chloride. This intermediate is then reacted with 2-pyridinethiol to form the final product, this compound.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies for the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has also been investigated for its potential use in the treatment of rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-16-8-6-15(7-9-16)12-23-11-3-4-17(13-23)22-18(24)14-25-19-5-1-2-10-21-19/h1-2,5-10,17H,3-4,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQPTTUSARUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6061463.png)

![1-(diethylamino)-3-(2-methoxy-4-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6061472.png)
![5-(2-pyrrolidinyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6061481.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6061487.png)
![2-ethyl-7-[2-(4-methoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6061495.png)
![6-(4-fluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6061510.png)
![3-{[4-(acetylamino)benzoyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B6061512.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-pyrimidinyl)ethyl]benzamide](/img/structure/B6061527.png)
![3-(4-hydroxy-4-methyl-2-oxo-1-oxa-3-azaspiro[4.5]dec-3-yl)propanamide](/img/structure/B6061540.png)
![dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate](/img/structure/B6061544.png)
